1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1353631-67-0
VCID: VC7016040
InChI: InChI=1S/C7H9N3O3/c1-8-6(11)4-3-5(7(12)13)10(2)9-4/h3H,1-2H3,(H,8,11)(H,12,13)
SMILES: CNC(=O)C1=NN(C(=C1)C(=O)O)C
Molecular Formula: C7H9N3O3
Molecular Weight: 183.167

1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1353631-67-0

Cat. No.: VC7016040

Molecular Formula: C7H9N3O3

Molecular Weight: 183.167

* For research use only. Not for human or veterinary use.

1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid - 1353631-67-0

Specification

CAS No. 1353631-67-0
Molecular Formula C7H9N3O3
Molecular Weight 183.167
IUPAC Name 2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C7H9N3O3/c1-8-6(11)4-3-5(7(12)13)10(2)9-4/h3H,1-2H3,(H,8,11)(H,12,13)
Standard InChI Key JUYUMXYQWWBXPS-UHFFFAOYSA-N
SMILES CNC(=O)C1=NN(C(=C1)C(=O)O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid, reflects its substitution pattern. The pyrazole core (C₃H₃N₂) is substituted at three positions:

  • Position 1: Methyl group (-CH₃), enhancing steric stability.

  • Position 3: Methylcarbamoyl group (-NH(CO)CH₃), introducing hydrogen-bonding capacity.

  • Position 5: Carboxylic acid (-COOH), enabling salt formation and derivatization.

The canonical SMILES representation, CNC(=O)C1=NN(C(=C1)C(=O)O)C, encodes this topology . X-ray crystallography data, though unavailable, would clarify bond angles and intermolecular interactions.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₇H₉N₃O₃
Molecular Weight183.167 g/mol
IUPAC Name2-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid
SMILESCNC(=O)C1=NN(C(=C1)C(=O)O)C
InChI KeyJUYUMXYQWWBXPS-UHFFFAOYSA-N
Purity≥97%

Solubility data remain unreported, but the carboxylic acid group suggests moderate polarity, likely soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Derivatization

Synthetic Routes

The synthesis of 1-methyl-3-(methylcarbamoyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step protocols starting from simpler pyrazole precursors. While detailed industrial methods are proprietary, academic analogs provide insight:

  • Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes forms the pyrazole ring. For example, Hacialioğlu et al. (2019) synthesized a trifluoromethyl-pyrazole carboxylic acid via reaction of furandione with phenylhydrazone derivatives .

  • Functionalization:

    • Methylation: Quaternization at N-1 using methyl iodide or dimethyl sulfate.

    • Carbamoylation: Reaction with methyl isocyanate (CH₃NCO) introduces the methylcarbamoyl group.

    • Oxidation: Carboxylic acid installation via oxidation of a methyl or hydroxymethyl substituent .

Derivative Synthesis

The compound’s reactivity enables diverse transformations:

  • Esterification: Schotten-Baumann reaction with alcohols yields esters (e.g., ethyl ester) .

  • Amidation: Acid chloride intermediates (generated via SOCl₂) react with amines to form amides .

  • Cyclization: Hydrazine treatment produces pyrazolopyridazinones, as demonstrated in related systems .

Research Applications

Pharmaceutical Intermediates

The compound’s trifunctional structure makes it a key building block for drug discovery:

  • Antimicrobial Agents: Pyrazole derivatives exhibit antibacterial and antifungal activity. For instance, Hacialioğlu et al. (2019) reported pyrazolopyridazinones with moderate antibacterial effects .

  • Kinase Inhibitors: Carboxamide and carboxylic acid groups chelate metal ions in enzyme active sites, relevant in cancer therapy.

Material Science

Its rigid aromatic core and hydrogen-bonding motifs suit metal-organic frameworks (MOFs) and supramolecular assemblies.

Comparative Analysis with Analogous Pyrazoles

To contextualize its properties, consider structurally related compounds:

CompoundCAS No.Molecular FormulaKey Differences
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid10250-64-3C₁₁H₁₀N₂O₂Phenyl vs. methylcarbamoyl group
4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid-C₂₄H₁₇F₃N₂O₃Trifluoromethyl and benzoyl groups

The methylcarbamoyl group in the target compound enhances hydrogen-bonding capacity compared to phenyl analogs, influencing solubility and target binding .

Future Directions

  • Pharmacological Profiling: In vitro assays to evaluate antimicrobial, anticancer, or anti-inflammatory activity.

  • Solubility Optimization: Prodrug strategies (e.g., ester prodrugs) to improve bioavailability.

  • Crystallographic Studies: Elucidate 3D structure for rational drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator